molecular formula C11H14O B14845671 3-(Cyclopropylmethyl)-2-methylphenol

3-(Cyclopropylmethyl)-2-methylphenol

Cat. No.: B14845671
M. Wt: 162.23 g/mol
InChI Key: UXAXOENLPVJNAM-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2-methylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-2-methylphenol can be achieved through several methods. One common approach involves the cyclopropylation of a suitable phenol precursor. This can be done using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclopropylmethyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity to its targets. Pathways involved include modulation of enzyme activity and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-4-methylphenol
  • 3-(Cyclopropylmethyl)-2-ethylphenol
  • 3-(Cyclopropylmethyl)-2-methoxyphenol

Uniqueness

3-(Cyclopropylmethyl)-2-methylphenol is unique due to the specific positioning of the cyclopropylmethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2-methylphenol

InChI

InChI=1S/C11H14O/c1-8-10(7-9-5-6-9)3-2-4-11(8)12/h2-4,9,12H,5-7H2,1H3

InChI Key

UXAXOENLPVJNAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)CC2CC2

Origin of Product

United States

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